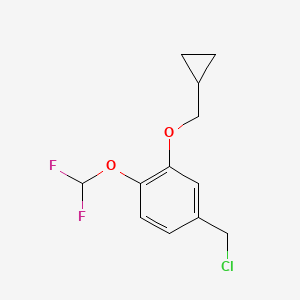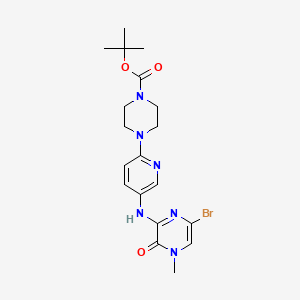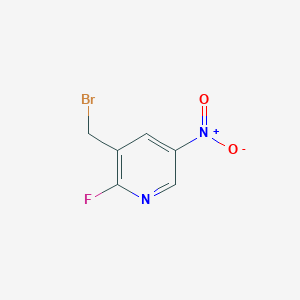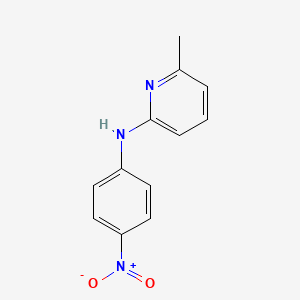
6-methyl-N-(4-nitrophenyl)pyridin-2-amine
描述
6-methyl-N-(4-nitrophenyl)pyridin-2-amine is a compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a methyl group at the 6th position of the pyridine ring and a nitrophenyl group attached to the nitrogen atom at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-nitrophenyl)pyridin-2-amine typically involves the reaction of 6-methylpyridin-2-amine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as toluene. The mixture is refluxed for several hours, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
6-methyl-N-(4-nitrophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methyl and nitrophenyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-methyl-N-(4-aminophenyl)pyrid-2-amine .
科学研究应用
6-methyl-N-(4-nitrophenyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
作用机制
The mechanism of action of 6-methyl-N-(4-nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a catalyst in certain reactions, facilitating the formation of amide bonds through dual activation of ester and amine substrates. This involves hydrogen bonding between the catalyst and substrates, where the compound acts as a bifunctional Brønsted acid/base catalyst .
相似化合物的比较
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has a similar structure but with a pyrimidine ring instead of a nitrophenyl group.
N-(pyridin-4-yl)pyridin-4-amine: Another similar compound with a pyridine ring attached to the nitrogen atom.
Uniqueness
6-methyl-N-(4-nitrophenyl)pyridin-2-amine is unique due to the presence of both a methyl group and a nitrophenyl group, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
6-methyl-N-(4-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11N3O2/c1-9-3-2-4-12(13-9)14-10-5-7-11(8-6-10)15(16)17/h2-8H,1H3,(H,13,14) |
InChI 键 |
NEICLKSWCQTJPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
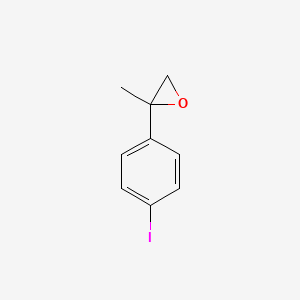
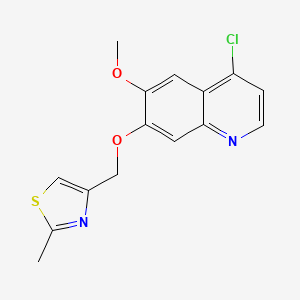
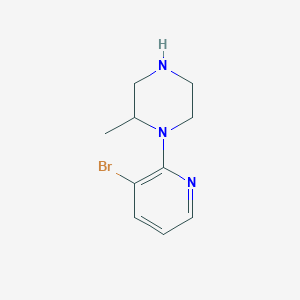
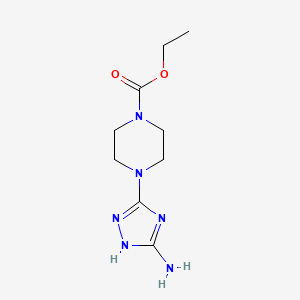
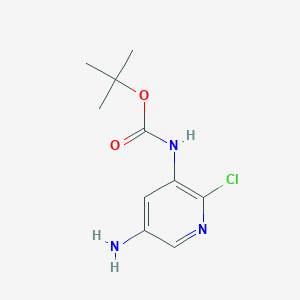
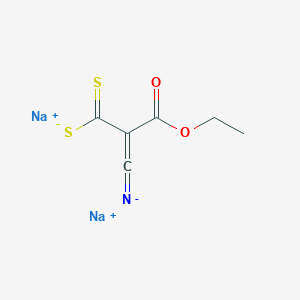
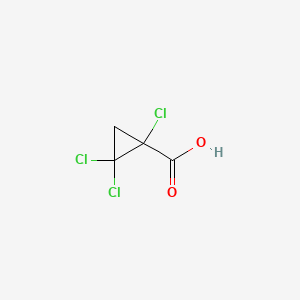
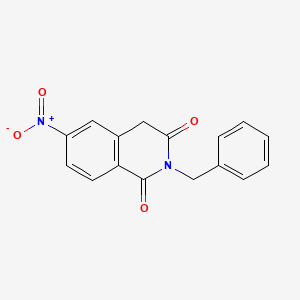
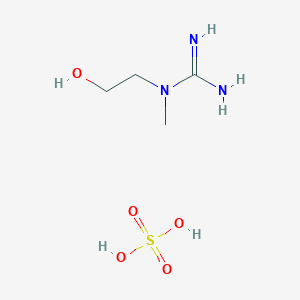
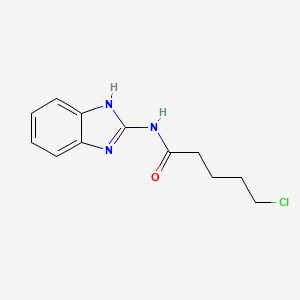
![Ethyl 1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8397549.png)
